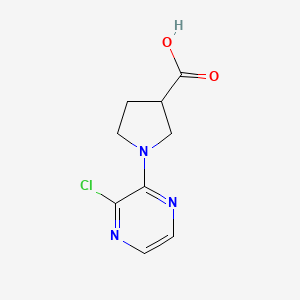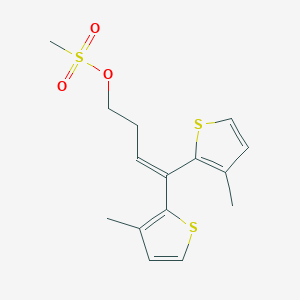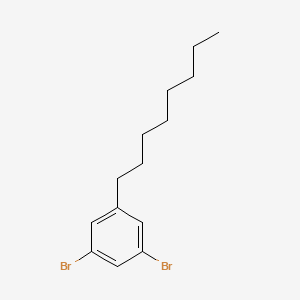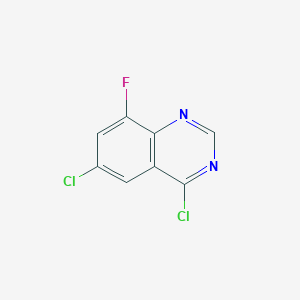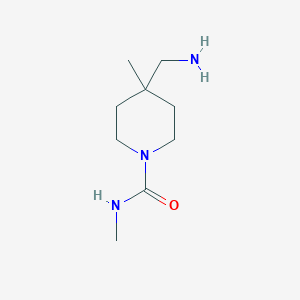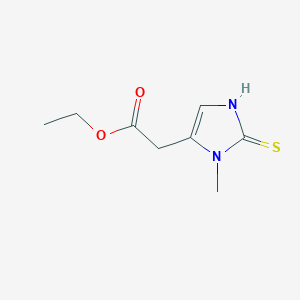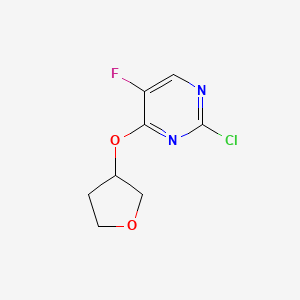
2-Chloro-5-fluoro-4-(tetrahydrofuran-3-yloxy)pyrimidine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-fluoro-4-(tetrahydrofuran-3-yloxy)pyrimidinePyrimidine has been studied for its potential applications in various areas of scientific research. It has been used as a building block in the synthesis of a variety of compounds, such as antiviral agents, antibiotics, and antifungal agents. Additionally, it has been used in the synthesis of amino acids and peptides, as well as in the synthesis of organometallic compounds. Furthermore, it has been used in the synthesis of drugs, such as antineoplastic agents, anxiolytics, and anticonvulsants.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-fluoro-4-(tetrahydrofuran-3-yloxy)pyrimidinePyrimidine is not yet fully understood. However, it is believed to interact with certain enzymes in the body, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, it may interact with other proteins, such as receptors, which can influence the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-fluoro-4-(tetrahydrofuran-3-yloxy)pyrimidinePyrimidine are not yet fully understood. However, it has been shown to have antiviral and antifungal activity in vitro, as well as antineoplastic activity in vivo. Additionally, it has been shown to have anxiolytic and anticonvulsant activity in animal models, suggesting potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using 2-Chloro-5-fluoro-4-(tetrahydrofuran-3-yloxy)pyrimidinePyrimidine in lab experiments are its low cost and ease of synthesis. Additionally, it is a relatively stable compound, making it ideal for use in a variety of synthetic organic chemistry experiments. However, there are some limitations to using this compound in lab experiments, such as its low solubility in water and its potential toxicity.
Zukünftige Richtungen
The potential applications of 2-Chloro-5-fluoro-4-(tetrahydrofuran-3-yloxy)pyrimidinePyrimidine are still being explored. Some potential future directions for research include further exploration of its potential therapeutic effects, as well as its potential applications in drug development. Additionally, further research into its mechanism of action and biochemical and physiological effects could yield valuable insights into its potential uses. Finally, further research into its synthetic organic chemistry applications could lead to the development of new compounds and drugs.
Eigenschaften
IUPAC Name |
2-chloro-5-fluoro-4-(oxolan-3-yloxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2O2/c9-8-11-3-6(10)7(12-8)14-5-1-2-13-4-5/h3,5H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXDDDBOXLBAAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC(=NC=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B1458948.png)
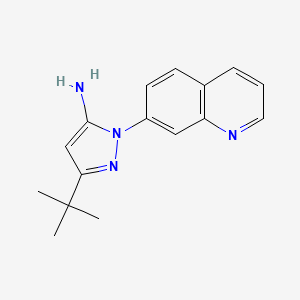

![9-Fluoro-11H-benzo[a]carbazole](/img/structure/B1458954.png)
![2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1458955.png)
